4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Solvation in Binary Solvent Mixtures : A study by Bevilaqua, da Silva, and Machado (2004) investigated the solvation behavior of this compound, commonly referred to as Brooker's merocyanine, in mixed solvent systems, including formamides and hydroxylic solvents. They found significant synergistic behavior in many binary mixtures, indicating complex solute-solvent and solvent-solvent interactions (Bevilaqua, da Silva, & Machado, 2004).
Spectroscopic Properties and Theoretical Studies : Morley et al. (1997) assessed the spectroscopic properties of Brooker's merocyanine through experimental and theoretical methods. Their findings suggest that the compound exists as a resonance hybrid, leaning towards a zwitterion, even in solvents with low dielectric constants (Morley, Morley, Docherty, & Charlton, 1997).
Interaction with Cyclodextrins : Nicolini et al. (2009) studied the UV-Vis spectroscopic behavior of Brooker's merocyanine in the presence of cyclodextrins in aqueous solution. They observed a bathochromic shift with the addition of cyclodextrins, suggesting the transfer of the probe to a low-polarity microenvironment and the formation of a 1:1 dye:cyclodextrin inclusion complex (Nicolini, Venturini, Andreaus, Machado, & Machado, 2009).
Solvent-Dependent Kinetic and Thermodynamic Processes : Silva et al. (2002) collected ET polarity values of Brooker's merocyanine in binary mixtures, using these data to investigate its preferential solvation. They found that solvatochromic strategies could be successful in analyzing solvent-dependent kinetic and thermodynamic processes (Silva, Ricken, do R. Silva, & Machado, 2002).
Calcium Ion Sensing in Aqueous Environment : Citterio et al. (2004) described the synthesis and characterization of chromogenic crown ethers based on the merocyanine dye. They developed a chromoionophore for calcium ion sensing, combining the size-selective binding character of a crown ether with electrostatic attraction, showing high selectivity and sensitivity in aqueous environments (Citterio, Omagari, Kawada, Sasaki, Suzuki, & Suzuki, 2004).
Fluorosolvatochromism in Pure and Mixed Solvents : Cavalli et al. (2006) studied the fluorosolvatochromism of Brooker's merocyanine, revealing its fluorescence emission band dependence on the medium. They noted that the dye decays rapidly in the excited state through nonradiative processes (Cavalli, Silva, Machado, Machado, & Soldi, 2006).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It’s classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 for specific target organ toxicity - single exposure . The compound is non-combustible and is classified under storage class code 13 .
Properties
IUPAC Name |
4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPWIIOYSHDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-69-7 |
Source
|
Record name | 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.